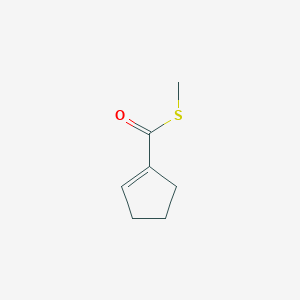
S-Methyl cyclopent-1-ene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl cyclopent-1-ene-1-carbothioate: is an organic compound characterized by a cyclopentene ring with a methylthio group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl cyclopent-1-ene-1-carbothioate typically involves the reaction of cyclopentene with a thiol compound under specific conditions. One common method is the addition of methylthiol to cyclopentene in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out at room temperature and monitored for completion .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: S-Methyl cyclopent-1-ene-1-carbothioate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Methyl cyclopent-1-ene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of S-Methyl cyclopent-1-ene-1-carbothioate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the sulfur atom, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Methyl cyclopent-3-ene-1-carboxylate: Similar structure but with a carboxylate group instead of a thioester.
Cyclopentene: The parent hydrocarbon without any functional groups.
Cyclopentane: A saturated analog without the double bond.
Uniqueness: S-Methyl cyclopent-1-ene-1-carbothioate is unique due to the presence of both a cyclopentene ring and a methylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
84307-91-5 |
|---|---|
Molekularformel |
C7H10OS |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
S-methyl cyclopentene-1-carbothioate |
InChI |
InChI=1S/C7H10OS/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
NBENKZZGNYXAAM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=O)C1=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
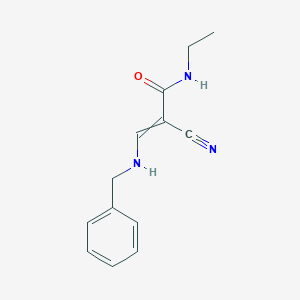
methanone](/img/structure/B14405117.png)
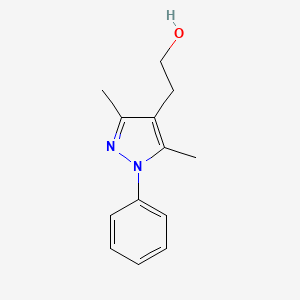

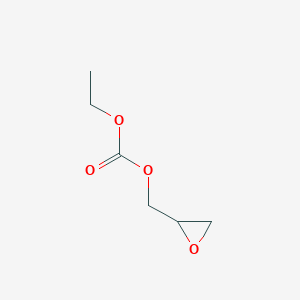
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
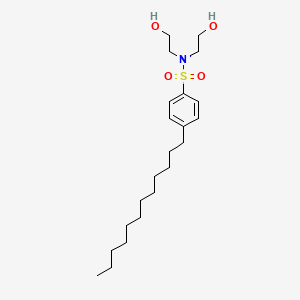
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
